NN-DIMETHYL-5-(3-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
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Overview
Description
NN-DIMETHYL-5-(3-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIMETHYL-5-(3-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the carboxamide group: This step might involve the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Attachment of the benzamido group: This can be done through an amide coupling reaction using a benzoyl chloride derivative.
Dimethylation: The final step could involve the methylation of the nitrogen atoms using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
NN-DIMETHYL-5-(3-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NN-DIMETHYL-5-(3-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE would depend on its specific biological target. It might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, such as inhibition of kinase activity or activation of transcription factors.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Studied for its potential anticancer activity.
Uniqueness
NN-DIMETHYL-5-(3-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
N,N-dimethyl-5-[(3-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-8-7-9-15(12-14)19(25)22-18-17(20(26)23(2)3)13-21-24(18)16-10-5-4-6-11-16/h4-13H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGCPCTZGDKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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